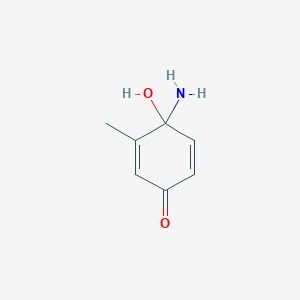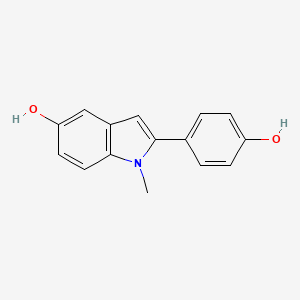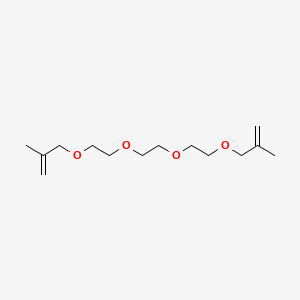
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine is a chemical compound with the molecular formula C8H15NO3S It is a morpholine derivative, characterized by the presence of a thietane ring substituted with a methyl group and a sulfone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine typically involves the reaction of morpholine with a suitable thietane precursor. One common method involves the use of 2-methylthietane-1,1-dioxide as the starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to various derivatives with different functional groups attached to the morpholine or thietane ring .
科学研究应用
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine involves its interaction with specific molecular targets. The sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity. The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death .
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog without the thietane ring and sulfone group.
Thietane: A sulfur-containing heterocycle similar to the thietane ring in the compound.
Sulfones: Compounds containing the sulfone functional group, similar to the sulfone group in the compound.
Uniqueness
4-(2-Methyl-1,1-dioxidothietan-3-yl)morpholine is unique due to the combination of the morpholine ring, thietane ring, and sulfone group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the sulfone group, in particular, enhances its reactivity and potential biological activity .
属性
CAS 编号 |
92351-01-4 |
|---|---|
分子式 |
C8H15NO3S |
分子量 |
205.28 g/mol |
IUPAC 名称 |
2-methyl-3-morpholin-4-ylthietane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO3S/c1-7-8(6-13(7,10)11)9-2-4-12-5-3-9/h7-8H,2-6H2,1H3 |
InChI 键 |
MDWJIHDXRKMSBE-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CS1(=O)=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



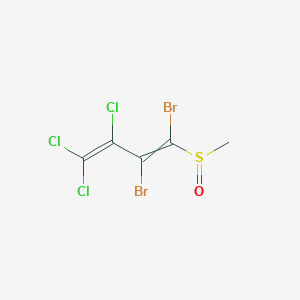
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
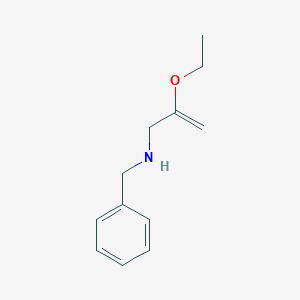
![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
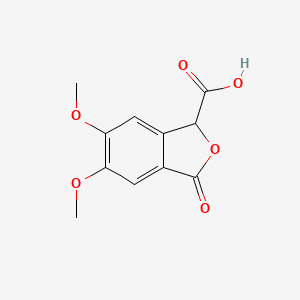
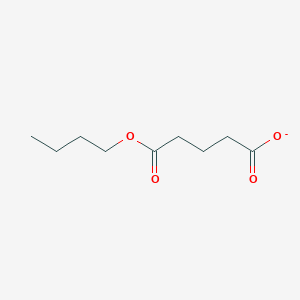
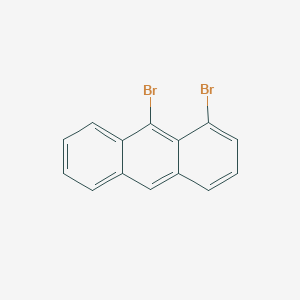
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
